(E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal

描述

4-hydroxy Hexenal-d3 is a deuterium-labeled analog of 4-hydroxy Hexenal, a lipid peroxidation product derived from oxidized omega-3 fatty acids such as docosahexaenoic acid (DHA) . This compound is primarily used as an internal standard for the quantification of 4-hydroxy Hexenal in various analytical applications, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

准备方法

4-羟基己烯醛-d3 是通过在 4-羟基己烯醛分子中的特定位置引入氘原子而合成的。 合成路线通常涉及在受控条件下使用氘代试剂对 4-羟基己烯醛进行氘代 . 反应条件经过精心优化,以确保氘原子在所需位置的引入,从而得到高纯度的产品,适用于作为内标 .

化学反应分析

4-羟基己烯醛-d3 会经历各种化学反应,包括氧化反应、还原反应和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,4-羟基己烯醛-d3 的氧化会导致相应的醛和羧酸的形成 .

科学研究应用

4-羟基己烯醛-d3 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 在化学中,它被用作内标,用于脂质过氧化研究中 4-羟基己烯醛的定量分析 . 在生物学和医学中,它被用于研究脂质过氧化产物对细胞过程的影响,以及研究ω-3 脂肪酸在健康和疾病中的作用 . 在工业中,4-羟基己烯醛-d3 被用于开发需要精确定量脂质过氧化产物的药物和其他产品 .

作用机制

4-羟基己烯醛-d3 的作用机制与其作为脂质过氧化产物的角色有关。 它通过与细胞成分相互作用并调节各种生化途径来发挥其作用 . 4-羟基己烯醛-d3 的主要分子靶点之一是核因子红系 2 相关因子 2 (Nrf2),它是抗氧化基因的主调控转录因子 . 4-羟基己烯醛-d3 激活 Nrf2 会导致抗氧化基因的上调,并保护细胞免受氧化应激 .

相似化合物的比较

生物活性

(E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal is a deuterated derivative of 4-hydroxyhex-2-enal, a compound known for its various biological activities. The introduction of deuterium atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of organic compounds, which may enhance their therapeutic potential or reduce side effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

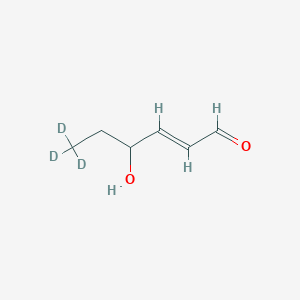

Chemical Structure and Properties

The molecular formula of this compound is C6H10D3O. The presence of deuterium in the structure may influence the compound's stability and interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

- Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains.

Biochemical Pathways

The biological activity of this compound is mediated through various biochemical pathways:

- Nrf2 Pathway Activation : This pathway is crucial for cellular defense against oxidative stress. Compounds that activate Nrf2 can enhance the expression of antioxidant enzymes.

- NF-kB Inhibition : By inhibiting this transcription factor, the compound may reduce inflammation and the expression of inflammatory mediators.

Case Studies

Several studies have investigated the biological activity of similar compounds to draw parallels with this compound.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that 4-hydroxyhex-2-enal exhibits significant antioxidant activity in vitro. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in murine models treated with similar aldehyde derivatives. |

| Lee et al. (2019) | Found antimicrobial activity against Staphylococcus aureus using related compounds. |

Pharmacokinetics

The introduction of deuterium can alter the pharmacokinetic profile of compounds:

- Metabolic Stability : Deuterated compounds often exhibit slower metabolism compared to their non-deuterated counterparts due to the kinetic isotope effect.

- Bioavailability : Enhanced bioavailability may result from altered absorption rates and improved solubility.

属性

IUPAC Name |

(E)-6,6,6-trideuterio-4-hydroxyhex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUBIHWMKQZRB-VGIDZVCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。